

Application Note: Quantitative Analysis of Sulfamethylthiazole in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Sulfamethylthiazole**

Cat. No.: **B1211108**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic that has been used for the treatment of various bacterial infections. Due to its potential for therapeutic monitoring and pharmacokinetic studies, a robust, sensitive, and selective analytical method is required for its quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent specificity and sensitivity for this purpose. This application note details a complete protocol for the extraction and quantification of **sulfamethylthiazole** in human plasma.

Method Summary

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.^{[1][2]} The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+), which ensures high selectivity and sensitivity for the analyte. Quantification is achieved using an internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocols

Reagents and Materials

- Standards: **Sulfamethylthiazole** (analytical grade), Sulfamethoxazole-d4 (Internal Standard, IS).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
- Water: Deionized water, 18 MΩ·cm or higher purity.
- Plasma: Blank human plasma, stored at -20°C or lower.
- Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Standard and Sample Preparation

3.2.1 Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **Sulfamethylthiazole** and Sulfamethoxazole-d4 in methanol to prepare individual stock solutions. Store at -20°C.
- Working Standard Solutions: Serially dilute the **Sulfamethylthiazole** stock solution with 50:50 methanol/water to prepare working standards for the calibration curve.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Sulfamethoxazole-d4 stock solution with acetonitrile.

3.2.2 Calibration Standards and Quality Controls (QCs)

- Spike 95 µL of blank human plasma with 5 µL of the appropriate **Sulfamethylthiazole** working standard solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in the same manner using separately prepared working solutions.

3.2.3 Plasma Sample Extraction

- Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

- Add 300 μ L of the IS working solution (100 ng/mL in acetonitrile) to each tube.[1][2]
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3][4]
- Transfer 200 μ L of the clear supernatant to an autosampler vial.
- Dilute with 200 μ L of water containing 0.1% formic acid.
- Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS System and Conditions

3.3.1 Liquid Chromatography (LC) A standard UHPLC system is used for chromatographic separation.

Parameter	Condition
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)[5]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[4]
Flow Rate	0.4 mL/min
Injection Vol.	5 μ L
Column Temp.	40°C
Gradient	5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min)

3.3.2 Mass Spectrometry (MS) A triple quadrupole mass spectrometer with an ESI source is used for detection.

Parameter	Condition
Ionization Mode	Positive Electrospray (ESI+)[6]
Capillary Voltage	3.5 kV[6]
Source Temperature	150°C[5]
Desolvation Temp.	400°C[5]
Desolvation Gas Flow	800 L/hr (Nitrogen)[5]
Cone Gas Flow	50 L/hr (Nitrogen)[5]
Collision Gas	Argon

3.3.3 MRM Transitions The following MRM transitions are monitored. Collision energies should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)
Sulfamethylthiazole	268.0	108.0	0.08
268.0	156.0	0.08	
Sulfamethoxazole-d4 (IS)	258.1	160.0	0.08

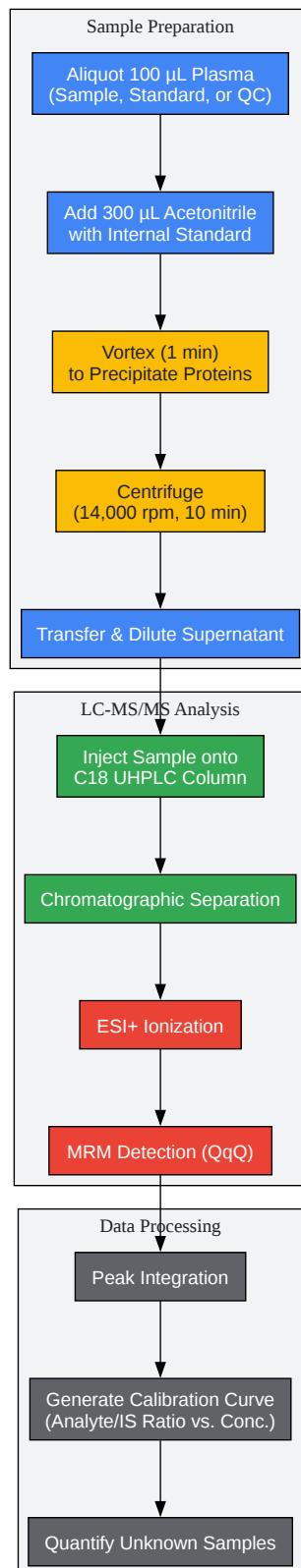
Data Presentation and Performance

The method was validated for performance based on standard regulatory guidelines. The results are summarized below.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998[6]
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL[7]
Accuracy (at QC levels)	91.2% - 108.5%[5]
Precision (%RSD, Intra-day)	< 7.5%[1][5]
Precision (%RSD, Inter-day)	< 9.2%[1][5]
Extraction Recovery	> 90%[5][8]
Matrix Effect	93.1% - 105.8%[5]

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the analysis of **Sulfamethylthiazole**.

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Caption: Analytical workflow from sample preparation to final quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable protocol for the quantitative determination of **Sulfamethylthiazole** in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings.[\[1\]](#)[\[9\]](#) The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

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